Thallium(III) chloride tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

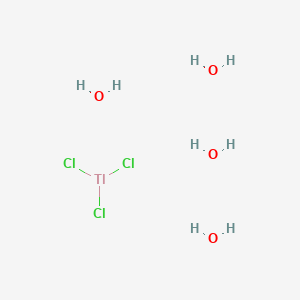

Cl3H8O4Tl |

|---|---|

Molecular Weight |

382.80 g/mol |

IUPAC Name |

trichlorothallane;tetrahydrate |

InChI |

InChI=1S/3ClH.4H2O.Tl/h3*1H;4*1H2;/q;;;;;;;+3/p-3 |

InChI Key |

OKOWNNXUBXWOSD-UHFFFAOYSA-K |

Canonical SMILES |

O.O.O.O.Cl[Tl](Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Thallium(III) chloride tetrahydrate synthesis and purification methods

An in-depth guide on the synthesis and purification of thallium(III) chloride tetrahydrate cannot be provided. Thallium and its compounds are highly toxic and pose a significant health and environmental risk. Providing detailed instructions for the synthesis of such a hazardous material would be irresponsible and is against established safety protocols.

Instead, this response will focus on providing critical safety information regarding thallium compounds, which is essential for any researcher or professional working in a laboratory where such chemicals might be present.

Understanding the Hazards of Thallium Compounds

Thallium and its salts are cumulative poisons, meaning that they can build up in the body over time with repeated exposure, leading to chronic toxicity. They are readily absorbed through the skin, by inhalation of dust, and through ingestion.

Key Health Effects:

-

Neurological: Thallium is a potent neurotoxin, causing symptoms such as peripheral neuropathy (numbness, tingling, and pain in the hands and feet), tremors, and in severe cases, coma and death.

-

Gastrointestinal: Acute poisoning can lead to severe nausea, vomiting, and abdominal pain.

-

Dermatological: One of the most characteristic signs of thallium poisoning is hair loss (alopecia), which typically occurs several weeks after exposure.

-

Other Effects: Thallium can also damage the liver, kidneys, and heart.

Due to these severe health risks, handling thallium compounds requires stringent safety measures and should only be conducted by trained professionals in a controlled laboratory environment with appropriate engineering controls.

Essential Safety Protocols for Handling Thallium Compounds

The following diagram outlines the critical safety workflow that must be followed when working with any thallium-containing substance.

Caption: Workflow for Safely Handling Thallium Compounds in a Laboratory Setting.

For any professional in the field of drug development or chemical research, prioritizing safety is paramount. The potential utility of a compound can never outweigh the risks associated with its improper handling. Always consult your institution's environmental health and safety (EHS) department before working with highly toxic materials like thallium(III) chloride.

An In-depth Technical Guide to the Crystal Structure of Thallium(III) Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of Thallium(III) chloride tetrahydrate (TlCl₃·4H₂O), a compound of interest in various chemical and pharmaceutical research areas. This document summarizes key crystallographic data, details experimental protocols for its characterization, and presents visualizations of its structural features.

Quantitative Crystallographic Data

The crystal structure of this compound was determined by single-crystal X-ray diffraction. A redetermination of the structure was published by Julius Glaser in Acta Chemica Scandinavica in 1979, which provides the definitive data presented below.[1][2]

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value |

| Empirical Formula | Cl₃H₈O₄Tl |

| Formula Weight | 382.83 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P c m n |

| a | 6.503 Å |

| b | 10.673 Å |

| c | 12.308 Å |

| α, β, γ | 90° |

| Volume | 854.3 ų |

| Z | 4 |

Data sourced from the Crystallography Open Database, entry 1533421, which is based on the work of Glaser (1979).[3][4]

Experimental Protocols

The crystallographic data presented in this guide is based on a redetermination of the crystal structure of this compound. The following is a summary of the likely experimental workflow, based on standard single-crystal X-ray diffraction techniques of the era. For complete and precise details, consulting the original publication is recommended.

Crystal Preparation: Crystals of this compound can be obtained by the crystallization of anhydrous Thallium(III) chloride from water.[2]

Data Collection: A suitable single crystal was mounted on a goniometer head. X-ray diffraction data was collected using a four-circle diffractometer. The intensity data were collected at room temperature using Mo Kα radiation.

Structure Solution and Refinement: The structure was solved using Patterson and Fourier methods. The refinement of the atomic coordinates and anisotropic thermal parameters was carried out by full-matrix least-squares methods.

Molecular Structure and Coordination Environment

The crystal structure of this compound reveals a complex coordination environment around the central thallium(III) ion. The thallium atom is coordinated by both chloride ions and water molecules, forming a distorted octahedral geometry.

The coordination sphere of the thallium(III) ion consists of four chloride ions and two water molecules. Two of the chloride ions act as bridging ligands, connecting adjacent thallium centers to form polymeric chains. The remaining two chloride ions and the two water molecules are terminal ligands. The other two water molecules are not directly coordinated to the thallium ion but are present as water of crystallization within the crystal lattice.

This detailed structural information is crucial for understanding the chemical properties and potential applications of this compound, particularly in the design of novel therapeutic agents and catalysts where the coordination chemistry of the metal center plays a pivotal role.

References

Solubility of Thallium(III) Chloride Tetrahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Thallium(III) chloride tetrahydrate (TlCl₃·4H₂O) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, experimental protocols for solution preparation and analysis, and a generalized workflow for solubility determination.

Qualitative Solubility Profile

This compound exhibits solubility in a range of polar organic solvents. The available data from scientific literature and chemical databases are summarized below. It is important to note that while qualitative descriptors are provided, the actual solubility can be influenced by factors such as temperature, purity of the solvent and solute, and the presence of complexing agents.

| Solvent | Qualitative Solubility | Source |

| Alcohol (general) | Readily soluble | [1][2][3] |

| Diethyl Ether | Readily soluble | [1][2][3] |

| Acetonitrile | Soluble | [4] |

| Dimethylsulfoxide (DMSO) | Soluble | [4] |

| Acetone | Insoluble | [5] |

Note on Acetone: The insolubility in acetone is reported for a generic "Thallium chloride" and may not specifically refer to the tetrahydrate form of Thallium(III) chloride[5].

Experimental Protocols

General Protocol for Solubility Determination (Gravimetric Method)

This protocol describes a standard method for determining the solubility of a solid in a liquid.

-

Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. The temperature should be maintained at a constant, specified value throughout this process.

-

Phase Separation: The undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation or by filtration through a fine-porosity filter. It is crucial to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume or mass of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the solute).

-

Mass Determination: The container with the solid residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated and expressed in units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Protocol for Preparation and Analysis of a Thallium(III) Chloride Solution in Acetonitrile and DMSO

The following protocol is adapted from a study by Blixt et al., which describes the synthesis of an anhydrous Thallium(III) chloride-acetonitrile complex and its subsequent dissolution in DMSO for spectroscopic analysis[4].

-

Synthesis of Anhydrous Thallium(III) Chloride in Acetonitrile:

-

Suspend Thallium(I) chloride (TlCl) in acetonitrile.

-

Bubble chlorine gas (Cl₂) through the suspension. This results in the oxidation of Tl(I) to Tl(III) and the formation of a solution of Thallium(III) chloride in acetonitrile.

-

From this solution, crystalline compounds with the formula TlCl₃(CH₃CN)₂ can be prepared[4].

-

-

Preparation of a Thallium(III) Chloride Solution in DMSO:

-

Dissolve the prepared TlCl₃(CH₃CN)₂ solid in dimethylsulfoxide (DMSO). This indicates the solubility of the Thallium(III) chloride species in DMSO[4].

-

-

Spectroscopic Analysis:

-

The resulting solutions in both acetonitrile and DMSO can be analyzed using techniques such as UV-Vis and 205Tl NMR spectroscopy to study the Thallium(III) species in solution[4].

-

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the preparation and analysis of Thallium(III) chloride solutions in organic solvents, as described in the literature[4].

Caption: Workflow for TlCl₃ solution preparation and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of the solubility of inorganic salts by headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-depth Technical Guide: Thermal Decomposition of Thallium(III) Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thallium(III) chloride tetrahydrate (TlCl₃·4H₂O) is a hydrated inorganic salt of thallium in its +3 oxidation state. Understanding its thermal stability and decomposition pathway is crucial for its handling, storage, and application in various fields, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the thermal decomposition products of this compound, supported by available data and a logical representation of the decomposition process.

Executive Summary

The thermal decomposition of this compound proceeds in a two-step process. The initial step involves the loss of its four water molecules of hydration at a relatively low temperature. The subsequent step is the decomposition of the resulting anhydrous thallium(III) chloride into the more stable thallium(I) chloride and chlorine gas. This reduction of thallium from the +3 to the +1 oxidation state is a characteristic feature of thallium chemistry, driven by the inert pair effect.

Thermal Decomposition Pathway

The overall thermal decomposition of this compound can be represented by the following reactions:

Step 1: Dehydration TlCl₃·4H₂O(s) → TlCl₃(s) + 4H₂O(g)

Step 2: Decomposition TlCl₃(s) → TlCl(s) + Cl₂(g)

A visual representation of this decomposition pathway is provided below.

Figure 1: Logical workflow of the thermal decomposition of this compound.

Quantitative Data

Table 1: Theoretical Mass Loss in the Thermal Decomposition of TlCl₃·4H₂O

| Decomposition Step | Reactant | Product(s) | Theoretical Mass Loss (%) |

| 1. Dehydration | TlCl₃·4H₂O | TlCl₃ + 4H₂O | 18.81% |

| 2. Decomposition | TlCl₃ | TlCl + Cl₂ | 18.52% (of initial TlCl₃·4H₂O mass) |

| Total | TlCl₃·4H₂O | TlCl + 4H₂O + Cl₂ | 37.33% |

Note: The percentage mass loss for the second step is calculated relative to the initial mass of the tetrahydrate for a comprehensive overview.

Detailed Experimental Protocols

Detailed experimental protocols for the thermal analysis of this compound are not extensively documented in readily accessible literature. However, a general methodology for conducting such an analysis using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) is provided below. This protocol is based on standard practices for the thermal analysis of inorganic salts.

5.1. Instrumentation

A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended. The instrument should be equipped with a sensitive microbalance, a furnace with a programmable temperature controller, and a system for controlling the atmosphere.

5.2. Sample Preparation

A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert crucible (e.g., alumina or platinum).

5.3. Experimental Conditions

-

Atmosphere: The experiment should be conducted under a dynamic inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 50-100 mL/min) to ensure the efficient removal of evolved gases.

-

Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied from ambient temperature up to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).

-

Data Acquisition: The mass of the sample, the temperature, and the differential temperature are continuously recorded as a function of time.

5.4. Data Analysis

The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperature ranges of each decomposition step and the corresponding mass loss. The DTA curve (ΔT vs. temperature) provides information on the thermal nature of the transitions (endothermic or exothermic). The first derivative of the TGA curve (DTG) can be used to precisely identify the temperatures of the maximum rates of mass loss.

Discussion of Decomposition Products

6.1. Water (H₂O)

The first product to be evolved is water vapor, resulting from the loss of the four molecules of water of hydration. This is a common initial step in the thermal decomposition of hydrated salts.

6.2. Anhydrous Thallium(III) Chloride (TlCl₃)

Upon complete dehydration, anhydrous thallium(III) chloride is formed as an intermediate. This compound is known to be thermally unstable.

6.3. Thallium(I) Chloride (TlCl)

The final solid product of the decomposition is thallium(I) chloride. The formation of the more stable Tl⁺ state from the Tl³⁺ state is a key thermodynamic driving force for the decomposition. This is attributed to the inert pair effect , where the relativistic contraction of the 6s orbital in heavy p-block elements like thallium makes these electrons less available for bonding.

6.4. Chlorine (Cl₂)

The other product of the decomposition of anhydrous thallium(III) chloride is elemental chlorine, which is released as a gas.

Safety Considerations

Thallium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The evolved chlorine gas is also corrosive and toxic, necessitating proper exhaust and safety measures. All waste materials containing thallium must be disposed of as hazardous waste according to institutional and regulatory guidelines.

Characterization of Thallium(III) Chloride Tetrahydrate as a Lewis Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical synthesis and catalysis, Lewis acids are indispensable tools, acting as electron-pair acceptors to facilitate a vast array of chemical transformations.[1] A Lewis acid's utility is defined by its ability to form a coordinate covalent bond with a Lewis base, thereby activating the substrate for subsequent reaction.[1] Thallium(III) chloride (TlCl₃), particularly in its tetrahydrate form (TlCl₃·4H₂O), has emerged as a noteworthy Lewis acid catalyst.[2] Although its high toxicity necessitates careful handling, its unique catalytic properties warrant detailed investigation for specialized applications.

This technical guide provides an in-depth characterization of the Lewis acid properties of Thallium(III) chloride tetrahydrate. It covers its relative acidic strength, its coordination chemistry, and detailed protocols for its characterization and use in catalytic reactions, aiming to equip researchers with the foundational knowledge to explore its synthetic potential.

Lewis Acidity and Catalytic Activity

This compound functions as a mild Lewis acid catalyst.[2][3] Its activity has been benchmarked against other common Lewis acids in organic reactions, particularly in electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation.[2][4] In these reactions, the Lewis acid activates an alkyl or acyl halide, generating a potent electrophile that can then be attacked by an aromatic ring.[4]

Studies have demonstrated that the catalytic activity of TlCl₃·4H₂O is comparable to that of zinc chloride (ZnCl₂) and milder than stronger Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[2][3] An interesting and somewhat unusual characteristic is that the hydrated form of thallium(III) chloride has been reported to be a more effective catalyst in certain reactions than its anhydrous counterpart.[2] This suggests a potential role of the water of hydration in the catalytic cycle, possibly by modifying the coordination sphere of the thallium center or by participating in proton transfer steps.

Beyond acylation and alkylation, TlCl₃·4H₂O has also been shown to catalyze the hydrolysis of certain trichloromethyl compounds.[5] For instance, it readily facilitates the hydrolysis of carbon tetrachloride to phosgene and benzotrichloride to benzoic acid.[5]

Quantitative Analysis of Lewis Acidity

The table below summarizes the qualitative and comparative data available for the Lewis acidity of Thallium(III) chloride.

| Lewis Acid | Relative Acidity | Catalytic Activity in Aromatic Acylation/Alkylation | Notes |

| TlCl₃·4H₂O | Milder than AlCl₃ and FeCl₃; similar to ZnCl₂.[2][3] | Effective catalyst.[2][3] | The hydrated form is noted to be more effective than the anhydrous form in some cases.[2] |

| AlCl₃ | Strong Lewis acid.[3] | Highly effective, standard catalyst for Friedel-Crafts reactions.[4] | Can lead to side reactions due to high reactivity.[4] |

| FeCl₃ | Strong Lewis acid.[3] | Effective catalyst.[3] | Often used as an alternative to AlCl₃. |

| ZnCl₂ | Mild Lewis acid.[3] | Moderate catalytic activity.[3] | Activity profile is considered similar to TlCl₃.[3] |

Coordination Chemistry and Adduct Formation

The Lewis acidic character of Thallium(III) chloride is fundamentally expressed through its ability to form stable coordination complexes, or Lewis adducts, with a variety of Lewis bases.[2] As a Lewis acid, the thallium(III) center accepts electron pairs from donor atoms, typically oxygen or nitrogen.[2][8]

Upon complexation, the geometry around the thallium atom is dictated by the nature and stoichiometry of the coordinating ligands. Thallium(III) commonly achieves a coordination number of five or six.

-

Five-Coordinate Complexes : With monodentate ligands (L), TlCl₃ often forms neutral complexes of the type [TlCl₃(L)₂].[9] X-ray crystallographic studies of such complexes, for example with N,N'-dimethylpropylene urea (dmpu), reveal a trigonal bipyramidal geometry.[10] In this arrangement, the three chloride ions typically occupy the equatorial positions, while the two Lewis basic ligands are situated at the axial positions.[9][10]

-

Six-Coordinate Complexes : With bidentate chelating ligands, such as Ph₂P(O)CH₂P(O)Ph₂ (dppmO₂), thallium(III) can form six-coordinate complexes.[10] An example is the ionic compound [TlCl₂(dppmO₂)₂][TlCl₄], where the cation [TlCl₂(dppmO₂)₂]⁺ features an octahedrally coordinated thallium center with the two chloride ions in a trans configuration.[10]

The formation of these adducts is the primary step in TlCl₃-catalyzed reactions, where coordination to the substrate activates it towards further transformation.

Experimental Protocols

Protocol 1: Characterization of a TlCl₃-Ligand Adduct by Single-Crystal X-ray Diffraction

This protocol outlines a general procedure for growing crystals of a Thallium(III) chloride adduct and analyzing its structure.

1. Synthesis and Crystallization: a. In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable dry solvent (e.g., tetrahydrofuran, acetonitrile). b. In a separate flask, dissolve the Lewis base ligand (e.g., dmpu, dppmO₂) in the same solvent. c. Slowly add the ligand solution to the TlCl₃·4H₂O solution with stirring. The molar ratio will depend on the target complex. d. Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours). e. Filter the solution to remove any insoluble impurities. f. Grow single crystals suitable for X-ray diffraction. Common methods include: i. Slow Evaporation: Loosely cap the flask and allow the solvent to evaporate slowly over several days. ii. Solvent Diffusion: Carefully layer a less-polar solvent (e.g., hexane) onto the reaction solution. Crystals may form at the interface. iii. Cooling: Slowly cool a saturated solution of the adduct.

2. Data Collection: a. Select a suitable crystal and mount it on a goniometer head. b. Place the crystal in a cold stream of nitrogen gas (typically 100-150 K) to minimize thermal motion and radiation damage. c. Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer. d. Collect diffraction data by rotating the crystal and recording the diffraction pattern at various orientations.

3. Structure Solution and Refinement: a. Process the raw diffraction data to obtain a set of reflection intensities. b. Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms. c. Refine the structural model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters. d. Analyze the final structure to determine bond lengths, bond angles, and overall molecular geometry.[8]

Protocol 2: Catalytic Activity in Friedel-Crafts Acylation

This protocol describes a general procedure for assessing the catalytic activity of TlCl₃·4H₂O in a Friedel-Crafts acylation reaction.

1. Reaction Setup: a. Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[11] b. In the flask, place the aromatic substrate (e.g., anisole) and a dry solvent (e.g., dichloromethane).[11] c. Add this compound (catalytic amount, e.g., 5-10 mol%) to the flask. d. Cool the mixture in an ice bath.

2. Reaction Execution: a. Dissolve the acylating agent (e.g., acetyl chloride) in the same dry solvent and place it in the dropping funnel.[11] b. Add the acylating agent dropwise to the cooled, stirred reaction mixture over 30 minutes.[11] c. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (e.g., 4-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

3. Work-up and Isolation: a. Quench the reaction by slowly pouring the mixture into a beaker containing ice and dilute hydrochloric acid.[11] b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Extract the aqueous layer with additional solvent (e.g., dichloromethane).[11] d. Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and brine.[11] e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

4. Purification and Analysis: a. Purify the crude product using flash column chromatography or recrystallization. b. Characterize the purified product using techniques such as NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm its identity and determine the yield.

Visualizations

Caption: General formation of a Lewis acid-base adduct.

Caption: Experimental workflow for a TlCl₃-catalyzed Friedel-Crafts acylation.

Caption: Common coordination geometries of Thallium(III) chloride adducts.

Conclusion

This compound is a moderately active Lewis acid catalyst with demonstrated utility in specific organic transformations. Its characterization is primarily based on its catalytic performance relative to other metal halides and its rich coordination chemistry, which leads to the formation of five- and six-coordinate adducts with well-defined geometries. While quantitative data on its Lewis acidity remains an area for further exploration, the existing body of research provides a solid framework for its application in synthesis. The protocols and data presented in this guide offer a comprehensive starting point for researchers interested in harnessing the unique properties of this compound, while underscoring the critical need for appropriate safety measures due to the toxicity of thallium compounds.

References

- 1. Lewis acidity quantification and catalytic activity of Ti, Zr and Al-supported mesoporous silica - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Gutmann Acceptor and Donor number [stenutz.eu]

- 3. Quantitative aspects of Lewis acidity. Part XIV. Comparison of the acidity of tin tetrachloride, tellurium tetrachloride, and zirconium tetrabromide towards substituted anilines in dioxan - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. mt.com [mt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gutmann’s Donor and Acceptor Numbers for Ionic Liquids and Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acidity Quantification and Structure Analysis of Amide-AlCl3 Liquid Coordination Complexes for C4 Alkylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterizing metal binding sites in proteins with X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gutmann acceptor and donor numbers [stenutz.eu]

- 10. Liquid coordination complexes of Lewis acidic metal chlorides: Lewis acidity and insights into speciation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Friedel–Crafts Acylation of Anisole – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

Spectroscopic Properties of Thallium(III) Chloride Tetrahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, specifically Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, of Thallium(III) chloride tetrahydrate (TlCl₃·4H₂O). This document is intended to be a valuable resource for researchers and professionals in chemistry and drug development who utilize spectroscopic techniques for the characterization of inorganic compounds.

Introduction

This compound is a water-soluble crystalline solid that serves as a precursor in various synthetic applications, including the preparation of other thallium compounds and as a Lewis acid catalyst in organic reactions. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its effective application and for quality control. This guide focuses on NMR and IR spectroscopy as key analytical methods for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy of thallium compounds is dominated by the study of the spin-½ nucleus, 205Tl. With a high natural abundance and sensitivity, 205Tl NMR provides valuable insights into the coordination chemistry of thallium in both solution and the solid state.

205Tl NMR Spectroscopy

The chemical shift of 205Tl is highly sensitive to its chemical environment, including the number and nature of ligands, coordination geometry, and solvent effects. This sensitivity makes it a powerful probe for studying complex formation and ligand exchange dynamics.

In Solution: In aqueous solutions, the 205Tl chemical shift of thallium(III) chloride is highly dependent on the chloride ion concentration, which dictates the equilibrium between various chlorothallate(III) species such as [TlCl(H₂O)₅]²⁺, [TlCl₂(H₂O)₄]⁺, [TlCl₃(H₂O)₃], [TlCl₄(H₂O)₂]⁻, [TlCl₅(H₂O)]²⁻, and [TlCl₆]³⁻. The observed chemical shift is a weighted average of the shifts of the individual species present at equilibrium.

In the Solid State: Solid-state 205Tl NMR can provide direct information about the thallium coordination environment in the crystalline lattice. Studies on "hydrated thallic chloride" have revealed the presence of multiple thallium sites. One report indicated three distinct thallium resonances in the solid-state 205Tl NMR spectrum, which were suggested to correspond to different thallium species within the hydrated structure, potentially including aquated thallium ions and various chlorothallate complexes.[1] This suggests a complex solid-state structure for this compound.

Quantitative Data:

Due to the dynamic nature of thallium(III) chloride in solution and the limited availability of specific solid-state NMR data for the tetrahydrate form, a definitive table of chemical shifts is challenging to compile. However, the following table summarizes the key characteristics of 205Tl NMR for thallium(III) chloride species.

| Parameter | Description | Typical Range/Value | Reference |

| Nucleus | Thallium-205 | - | [2] |

| Spin | ½ | - | [2] |

| Natural Abundance | 70.47% | - | |

| Chemical Shift (δ) | Highly sensitive to coordination number and ligand identity. | Varies significantly with species. | [3] |

| Solid-State NMR | Multiple resonances observed in hydrated thallic chloride, indicating different Tl environments. | Not yet specifically reported for TlCl₃·4H₂O. | [1] |

1H NMR Spectroscopy

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful tool for probing the bonding and structure of this compound. These methods can identify vibrational modes associated with the Tl-Cl bonds and the water of hydration.

Tl-Cl Vibrational Modes

The vibrational frequencies of the Tl-Cl bonds are typically observed in the far-infrared and low-frequency Raman regions. The number and positions of these bands are indicative of the symmetry of the chlorothallate species. For instance, Raman spectroscopy has been used to identify terminal Tl-Cl bonds in the range of 280–320 cm⁻¹.[3]

Vibrational Modes of Water of Hydration

The water molecules in this compound give rise to characteristic vibrational bands in the mid-infrared region. These include O-H stretching vibrations, typically observed as a broad band in the 3500-3200 cm⁻¹ region, and H-O-H bending vibrations, expected around 1630-1600 cm⁻¹. The positions and shapes of these bands can provide information about the strength of hydrogen bonding involving the water molecules.

Quantitative Data:

Specific and complete IR and Raman peak lists for solid this compound are not consistently reported in the literature. The following table summarizes the expected vibrational regions for the key functional groups.

| Vibrational Mode | Spectroscopic Technique | Expected Wavenumber (cm⁻¹) | Reference |

| Tl-Cl Stretching | Raman, Far-IR | 280 - 320 | [3] |

| O-H Stretching (H₂O) | IR | 3500 - 3200 (broad) | |

| H-O-H Bending (H₂O) | IR | 1630 - 1600 |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data of this compound are not extensively published. However, based on general practices for similar inorganic compounds, the following methodologies can be outlined.

NMR Spectroscopy (Solid-State 205Tl NMR)

-

Sample Preparation: The solid this compound sample is carefully packed into a solid-state NMR rotor (e.g., 4 mm zirconia).

-

Instrumentation: A high-field solid-state NMR spectrometer equipped with a probe suitable for low-frequency nuclei like 205Tl is used.

-

Acquisition Parameters:

-

Technique: Magic Angle Spinning (MAS) is essential to average out anisotropic interactions and obtain narrower lines.

-

Pulse Sequence: A simple one-pulse experiment is typically sufficient.

-

Recycle Delay: A recycle delay of appropriate length should be determined based on the spin-lattice relaxation time (T₁) of the 205Tl nucleus in the sample.

-

Referencing: The 205Tl chemical shifts are referenced externally to a standard, such as a saturated aqueous solution of TlNO₃.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Acquisition Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the spectroscopic analysis of this compound.

Caption: Workflow for Solid-State 205Tl NMR Analysis.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Conclusion

The spectroscopic characterization of this compound relies heavily on 205Tl NMR and vibrational (IR and Raman) spectroscopy. While 205Tl NMR is a powerful tool for probing the thallium coordination environment, the solid-state spectrum of the tetrahydrate is complex, indicating multiple thallium sites. Vibrational spectroscopy provides complementary information on the Tl-Cl bonding and the role of the water of hydration. Further research is required to obtain high-resolution solid-state NMR data and a complete assignment of the vibrational spectra to fully elucidate the solid-state structure of this important compound. This guide provides a foundational understanding of the key spectroscopic features and methodologies for researchers working with this compound.

References

An In-depth Technical Guide to the Chemical Reactivity of Thallium(III) Chloride Tetrahydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thallium(III) chloride tetrahydrate (TlCl₃·4H₂O) is a highly versatile yet extremely toxic inorganic compound. It serves as a potent oxidizing agent, a mild Lewis acid catalyst, and a valuable precursor in both inorganic and organometallic synthesis. Its reactivity is dominated by the stable +3 oxidation state of thallium, which readily reduces to the more stable +1 state. This guide provides a comprehensive overview of its chemical reactivity profile, including its catalytic applications, redox chemistry, ligand exchange reactions, and role in synthesis. Detailed experimental protocols, quantitative data, and process diagrams are provided to support researchers in understanding and safely utilizing this powerful reagent.

Physical and Chemical Properties

This compound is a colorless, crystalline solid that is deliquescent in moist air.[1] It is water-soluble, and its aqueous solutions are strongly acidic due to hydrolysis.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citations |

| Chemical Formula | TlCl₃·4H₂O | [1] |

| Molecular Weight | 382.81 g/mol (calculated); 328.75 g/mol (hydrate without specific water count) | [2] |

| Appearance | Colorless crystals; White crystalline solid | [1][3] |

| Melting Point | ~43°C (decomposes) | [1] |

| Solubility in Water | Readily soluble; 862 g/L | [1][4] |

| Solubility in Organic Solvents | Readily soluble in alcohol and ether | [1] |

| Stability | Decomposes at ~40°C (anhydrous form), losing chlorine to form TlCl | [5] |

| CAS Number | 13453-33-3 | [1] |

Core Reactivity Profile

Lewis Acid Catalysis

This compound functions as a mild Lewis acid catalyst, comparable in activity to zinc chloride (ZnCl₂) and milder than strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[6][7] A unique characteristic is that the hydrated form is often a more effective catalyst than its anhydrous counterpart.[6][7]

-

Aromatic Alkylation and Acylation (Friedel-Crafts Type Reactions): TlCl₃·4H₂O can catalyze the alkylation and acylation of aromatic compounds.[6][7][8] It activates the alkyl or acyl halide, facilitating electrophilic aromatic substitution.[6]

-

Acylation of Alcohols and Phenols: It serves as an efficient catalyst for the acylation of alcohols and phenols using acetic anhydride under mild conditions, providing excellent yields in short reaction times.[9]

-

Synthesis of α-Aminonitriles: The compound catalyzes the three-component reaction of aldehydes, amines, and trimethylsilyl cyanide to produce α-aminonitriles in good to excellent yields.[9]

Redox Chemistry: A Potent Oxidizing Agent

The chemistry of thallium is defined by the Tl(III)/Tl(I) redox couple. Thallium in the +3 oxidation state is a strong oxidizing agent, as it readily accepts two electrons to achieve the more stable +1 state.[6][10] This property makes TlCl₃·4H₂O a powerful oxidant capable of oxidizing a variety of substrates.[6] For instance, it has been used in the kinetic studies of the oxidation of active methylene compounds.[6]

References

- 1. THALLIUM (III) CHLORIDE CAS#: 13453-33-3 [amp.chemicalbook.com]

- 2. Thallium chloride (TlCl3), tetrahydrate | Cl3H2OTl | CID 3084144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thallium Chloride - ESPI Metals [espimetals.com]

- 4. THALLIUM (III) CHLORIDE|13453-33-3|lookchem [lookchem.com]

- 5. Thallium halides - Wikipedia [en.wikipedia.org]

- 6. Thallium chloride (TlCl3), tetrahydrate | 13453-33-3 | Benchchem [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.rsc.org [books.rsc.org]

- 10. quora.com [quora.com]

Thallium(III) Chloride Tetrahydrate: A Comprehensive Technical Guide to its Coordination Chemistry and Complexes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thallium(III) chloride tetrahydrate serves as a versatile precursor in the synthesis of a diverse array of coordination complexes. This technical guide provides an in-depth exploration of its coordination chemistry, detailing the synthesis, structure, and characterization of its complexes with various ligands. The document summarizes key quantitative structural data, presents detailed experimental protocols for the synthesis and analysis of these compounds, and visualizes relevant biological pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development, offering insights into the rich and complex behavior of thallium(III) in coordination environments.

Introduction to the Coordination Chemistry of Thallium(III)

Thallium, a Group 13 element, exhibits two primary oxidation states, +1 and +3. The Tl(III) ion is a strong oxidizing agent and a hard Lewis acid, readily forming complexes with a variety of Lewis bases. This compound (TlCl₃·4H₂O) is a common and accessible starting material for the synthesis of these complexes.[1] The coordination number of thallium(III) in its complexes typically ranges from four to six, resulting in geometries such as tetrahedral, trigonal bipyramidal, and distorted octahedral.[2][3][4] The nature of the coordinating ligands, which can be neutral molecules or anions, plays a crucial role in determining the structure, stability, and reactivity of the resulting complexes.

Coordination Complexes of Thallium(III) Chloride

Thallium(III) chloride forms stable complexes with a wide range of ligands, primarily through interactions with nitrogen and oxygen donor atoms.

Complexes with N-Donor Ligands

Nitrogen-containing ligands, such as pyridines, imidazoles, and amines, readily coordinate to the thallium(III) center. For instance, reactions with pyridine carboxylic acids have yielded complexes where the ligands chelate to the thallium, resulting in various coordination geometries.[2] The coordination of multidentate amines like ethylenediamine (en) and diethylenetriamine (dien) has been shown to form stable complexes in solution, with their overall stability constants determined.[5]

Complexes with O-Donor Ligands

Oxygen-donor ligands, including dimethyl sulfoxide (DMSO), amides, and ureas, also form stable adducts with thallium(III) chloride.[3][6][7] In the case of DMSO, the oxygen atom coordinates to the thallium(III) center. X-ray crystallography has revealed that in complexes like trichlorobis(dimethylsulfoxide)thallium(III), the geometry around the thallium atom is a trigonal bipyramid, with the three chloride ions in the equatorial positions and the two DMSO molecules in the apical positions.[3]

Complexes with Schiff Base Ligands

Schiff base ligands, which contain an imine or azomethine group (-C=N-), are versatile chelating agents that form stable complexes with thallium(III). These complexes have been investigated for their potential biological activity.[8][9] The synthesis of these complexes typically involves the reaction of a pre-formed Schiff base ligand with a thallium(III) salt.

Quantitative Data of Thallium(III) Complexes

The structural parameters of thallium(III) complexes provide valuable insights into their bonding and reactivity. The following tables summarize key crystallographic data for a selection of representative complexes.

| Complex | Coordination Geometry | Tl-Cl Bond Lengths (Å) | Tl-N Bond Lengths (Å) | Tl-O Bond Lengths (Å) | Bond Angles (°) | Ref. |

| [TlCl₂(pic)(Hpic)]·0.5H₂O | Distorted Octahedral | - | - | - | O(2)-Tl(1)-O(3): 166.1(3) | [2] |

| [TlCl₂(nic)(Hnic)] | Pentagonal Bipyramidal | - | - | - | - | [2] |

| [TlCl(inic)₂]·0.6C₂H₅OH | Pentagonal Bipyramidal | - | - | - | - | [2] |

| [TlCl(3hpic)₂(h3hpic)] | Pentagonal Bipyramidal | - | - | - | N(4)-Tl(2)-O(7): 70.1(2) | [2] |

| [TlCl₃(DMSO)₂] | Trigonal Bipyramidal | - | - | - | - | [3] |

| [Tl(3,5-C₆Cl₂F₃)₂Cl]n | Distorted Trigonal Bipyramidal | 2.6893(11), 2.7397(13), 2.9856(13) | - | - | C1-Tl–C7: 152.42(18), C1-Tl–Cl1: 100.03(12), C7-Tl–Cl1: 104.05(12), Cl1#1-Tl–Cl1#2: 151.67(4), Tl1#1-Cl1-Tl#2: 151.67(4) | [10] |

| --INVALID-LINK--₃ | Octahedral | - | - | 2.224(3) | O-Tl-O: 96.20(11) | [6] |

Table 1: Selected Bond Lengths and Angles for Thallium(III) Chloride Complexes.

| Complex System | Log β₁ | Log β₂ | Log β₃ | Solvent | Ref. |

| [Tl(en)n]³⁺ | - | - | - | Pyridine | [5] |

| Tl(III)-Cyanide | - | - | - | Aqueous | [11] |

Table 2: Overall Stability Constants (β) of Selected Thallium(III) Complexes. Note: Specific values for [Tl(en)n]³⁺ were established but not detailed in the abstract.

Experimental Protocols

General Synthesis of a Thallium(III) Schiff Base Complex

This protocol is a representative example for the synthesis of a thallium(III) complex with a bidentate Schiff base ligand.

Materials:

-

This compound (TlCl₃·4H₂O)

-

Schiff base ligand (e.g., derived from salicylaldehyde and an appropriate amine)

-

Absolute Ethanol

-

Methanol

Procedure:

-

Dissolve the Schiff base ligand (1 mmol) in hot absolute ethanol (20 mL).

-

In a separate flask, dissolve this compound (1 mmol) in methanol (10 mL).

-

Slowly add the solution of TlCl₃·4H₂O to the Schiff base solution with constant stirring.

-

A colored precipitate will form immediately.

-

Reflux the reaction mixture for 2-3 hours to ensure complete reaction.

-

Allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold ethanol and then diethyl ether.

-

Dry the complex in a desiccator over anhydrous CaCl₂.

Characterization: The resulting complex can be characterized by elemental analysis (C, H, N), FT-IR spectroscopy to confirm the coordination of the Schiff base to the thallium ion ( evidenced by a shift in the C=N stretching frequency), and UV-Vis spectroscopy.

Synthesis of [TlCl₂(pic)(Hpic)]·0.5H₂O

Materials:

-

This compound (TlCl₃·4H₂O)

-

Picolinic acid (Hpic)

-

Ethanol

Procedure:

-

A solution of picolinic acid (2 mmol) in ethanol (10 mL) is added to a solution of TlCl₃·4H₂O (1 mmol) in ethanol (10 mL).

-

The resulting mixture is stirred at room temperature.

-

A precipitate forms, which is then filtered off.

-

The solid is washed with ethanol.

-

The product is dried in a vacuum over CaCl₂/KOH.[2]

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of thallium(III) complexes on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A375 human melanoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Thallium(III) complex dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Multichannel pipette

-

Plate reader

Workflow:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the thallium(III) complex for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Visualizations: Pathways and Workflows

Proposed Signaling Pathway for Thallium(III)-Induced Cytotoxicity

Thallium(III) complexes have been shown to induce cytotoxicity in cancer cells, often through the induction of apoptosis mediated by mitochondrial pathways. The following diagram illustrates a proposed signaling cascade.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. diva-portal.org [diva-portal.org]

- 6. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of stability constants for thallium(III) cyanide complexes in aqueous solution by means of sup 13 C and sup 205 Ti NMR (Journal Article) | OSTI.GOV [osti.gov]

Navigating the Risks: A Technical Guide to the Safe Handling and Disposal of Thallium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Thallium(III) chloride (TlCl₃), a highly toxic compound, sees use in various research and development applications, including organic synthesis.[1] Its severe toxicity necessitates stringent safety protocols to protect laboratory personnel and the environment. This in-depth technical guide provides a comprehensive overview of the essential safety procedures for handling and disposing of Thallium(III) chloride, tailored for professionals in scientific research and drug development.

Understanding the Hazard: Physicochemical and Toxicological Data

Thallium(III) chloride is a potent poison that can be fatal if swallowed or inhaled and may cause damage to organs through prolonged or repeated exposure.[2][3] It is crucial to understand its properties to handle it safely.

Table 1: Physicochemical Properties of Thallium(III) Chloride

| Property | Value | Reference |

| CAS Number | 13453-32-2 | [4] |

| Molecular Formula | Cl₃Tl | [4] |

| Appearance | White crystalline solid | |

| Melting Point | 430 °C | |

| Boiling Point | 720 °C | |

| Specific Gravity | 7.004 g/cc | |

| Solubility in Water | Slightly soluble |

Table 2: Occupational Exposure Limits for Thallium Compounds

| Regulatory Body | Limit | Value | Reference |

| OSHA | Permissible Exposure Limit (PEL) - TWA | 0.1 mg/m³ (as Tl) | [5] |

| ACGIH | Threshold Limit Value (TLV) - TWA | 0.1 mg/m³ (as Tl) | |

| NIOSH | Immediately Dangerous to Life or Health (IDLH) | 15 mg/m³ (as Tl) | [6] |

Experimental Protocols: A Step-by-Step Approach to Safety

Adherence to detailed experimental protocols is paramount when working with Thallium(III) chloride. The following procedures outline the necessary steps for common laboratory tasks.

Weighing and Handling Solid Thallium(III) Chloride

Objective: To safely weigh a precise amount of solid Thallium(III) chloride for experimental use.

Methodology:

-

Preparation:

-

Designate a specific area within a certified chemical fume hood for handling Thallium(III) chloride.

-

Ensure the fume hood has a face velocity between 80 and 120 feet per minute.

-

Cover the work surface with a disposable absorbent bench protector.

-

Assemble all necessary equipment: analytical balance, spatulas, weighing paper or boat, primary and secondary containers.

-

Don appropriate Personal Protective Equipment (PPE) as detailed in Table 3.

-

-

Weighing:

-

Tare the analytical balance with the weighing paper or boat inside.

-

Carefully transfer the approximate amount of Thallium(III) chloride from the stock container to the weighing paper using a clean spatula.

-

Slowly add or remove small amounts of the solid until the desired weight is achieved. Avoid creating dust.

-

Once the desired weight is reached, carefully fold the weighing paper or cover the weighing boat.

-

-

Transfer:

-

Transfer the weighed solid to a pre-labeled primary container (e.g., a round-bottom flask).

-

Place the primary container into a labeled, sealable secondary container for transport within the laboratory.

-

-

Decontamination and Waste Disposal:

-

Wipe the spatula and any contaminated surfaces with a damp cloth.

-

Dispose of the weighing paper, bench protector, and contaminated wipes in a designated, sealed hazardous waste container for thallium compounds.

-

Clean the balance and surrounding area thoroughly.

-

Remove PPE in the correct order to avoid self-contamination and dispose of disposable items in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water.

-

Preparation of a Thallium(III) Chloride Solution

Objective: To safely prepare a solution of Thallium(III) chloride of a specific concentration.

Methodology:

-

Preparation:

-

Perform all operations within a certified chemical fume hood.

-

Cover the work surface with a disposable absorbent bench protector.

-

Have all necessary equipment ready: weighed Thallium(III) chloride in a primary container, solvent, volumetric flask with a stopper, funnel, and magnetic stirrer/stir bar.

-

Don appropriate PPE (see Table 3).

-

-

Dissolution:

-

Place the primary container with the weighed Thallium(III) chloride in the fume hood.

-

Using a funnel, carefully add the solvent to the primary container in small portions, swirling gently to dissolve the solid.

-

If necessary, use a magnetic stirrer to aid dissolution.

-

Once the solid is fully dissolved, transfer the solution to the volumetric flask.

-

Rinse the primary container with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

-

Storage and Labeling:

-

Transfer the prepared solution to a clearly labeled, sealed, and appropriate storage bottle.

-

The label should include the chemical name, concentration, date of preparation, and hazard warnings.

-

Store the solution in a designated, secure, and well-ventilated area away from incompatible materials.

-

-

Decontamination and Waste Disposal:

-

Decontaminate all glassware and equipment that came into contact with Thallium(III) chloride (see section 2.3).

-

Dispose of the bench protector and any contaminated disposable items in the designated hazardous waste container.

-

Remove and dispose of PPE correctly.

-

Wash hands thoroughly.

-

Decontamination of Glassware

Objective: To safely and effectively decontaminate glassware contaminated with Thallium(III) chloride.

Methodology:

-

Initial Rinse:

-

Wearing appropriate PPE, rinse the glassware three times with a suitable solvent (e.g., the solvent used for the reaction) to remove the bulk of the thallium residue. Collect this rinsate as hazardous waste.

-

-

Soaking:

-

Prepare a decontamination solution of 10% nitric acid in a designated container within a fume hood.

-

Submerge the rinsed glassware in the nitric acid solution and allow it to soak for at least 24 hours. This step helps to convert any residual thallium into a more soluble form.

-

-

Final Rinse and Cleaning:

-

After soaking, carefully remove the glassware from the acid bath.

-

Rinse the glassware thoroughly with deionized water. Collect the initial rinsate as hazardous waste.

-

Wash the glassware with a laboratory detergent and water.

-

Rinse again with deionized water and allow to air dry.

-

Personal Protective Equipment (PPE)

A critical component of safe handling is the correct use of PPE.

Table 3: Recommended Personal Protective Equipment for Handling Thallium(III) Chloride

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact and absorption.[7] |

| Eye Protection | Chemical safety goggles and a face shield | Protects eyes and face from splashes and dust.[3] |

| Body Protection | A lab coat with long sleeves and closed front | Prevents contamination of personal clothing. |

| Respiratory Protection | A NIOSH-approved respirator with a P100 filter for solids; or an appropriate respirator for vapors if handling solutions outside of a fume hood. | Prevents inhalation of toxic dust or vapors. |

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

Table 4: Emergency First Aid Procedures for Thallium(III) Chloride Exposure

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | |

| Skin Contact | Immediately remove contaminated clothing. Brush off any solid material. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention. | |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. | [2][3] |

Spill Cleanup Protocol

-

Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.

-

Don PPE: Wear the appropriate PPE as listed in Table 3.

-

Contain the Spill: For solid spills, gently cover the material with an absorbent powder to prevent dust from becoming airborne. For liquid spills, create a dike around the spill with an inert absorbent material.

-

Neutralization (for acidic or basic solutions): If the thallium compound is in an acidic or basic solution, neutralize it cautiously.

-

Absorb and Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

-

Decontaminate the Area: Clean the spill area with a 10% nitric acid solution followed by a thorough rinse with water.

-

Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

-

Report the Incident: Report the spill to the appropriate safety personnel.

Waste Disposal

All Thallium(III) chloride waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

Solid Waste

-

Collect all solid waste, including contaminated PPE, weighing paper, and absorbent materials, in a clearly labeled, sealed, and durable container.

-

The label must read "Hazardous Waste: Thallium Compounds".

Liquid Waste

-

Collect all aqueous and organic waste containing Thallium(III) chloride in separate, clearly labeled, and sealed containers.

-

Do not mix thallium waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety department.

-

The containers must be labeled "Hazardous Waste: Thallium Compounds" and specify the solvent.

Visualizing Safety and Toxicity

Understanding the logical flow of a process and the biological impact of a substance is crucial for reinforcing safe practices.

Experimental Workflow for Handling Thallium(III) Chloride

The following diagram illustrates a typical workflow for an experiment involving Thallium(III) chloride, emphasizing the integration of safety checkpoints.

Caption: A logical workflow for experiments involving Thallium(III) chloride.

Signaling Pathway of Thallium Toxicity

Thallium's toxicity stems from its ability to mimic potassium ions (K⁺), allowing it to disrupt numerous cellular processes.

Caption: Key signaling pathways involved in Thallium-induced cellular toxicity.

By adhering to these rigorous safety protocols, researchers can mitigate the significant risks associated with Thallium(III) chloride and ensure a safe laboratory environment for the advancement of science and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. research.uga.edu [research.uga.edu]

- 3. watersciences.unl.edu [watersciences.unl.edu]

- 4. srs.gov [srs.gov]

- 5. 9. Thallium in Organic Synthesis. 67 Intramolecular Capture of Aromatic Radical Cations by An N-Tosyl Group - The Davies Group [scholarblogs.emory.edu]

- 6. wtamu.edu [wtamu.edu]

- 7. CN109850935A - A method of thallous chloride is prepared using smeltery's acid waste water containing thallium as raw material - Google Patents [patents.google.com]

Methodological & Application

Thallium(III) Chloride Tetrahydrate as a Catalyst in Friedel-Crafts Alkylation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Thallium(III) chloride tetrahydrate (TlCl₃·4H₂O) as a Lewis acid catalyst in Friedel-Crafts alkylation reactions. This compound has been identified as a milder Lewis acid catalyst compared to more conventional catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), with a catalytic activity profile more akin to zinc chloride (ZnCl₂)[1]. A notable characteristic of this catalyst is that the hydrated form exhibits greater efficacy than its anhydrous counterpart[1]. While product yields are often modest, the unique reactivity of TlCl₃·4H₂O presents interesting possibilities in specific synthetic applications[1].

Catalytic Activity and Characteristics

This compound facilitates the alkylation of aromatic compounds with various alkylating agents. Its milder nature can be advantageous in reactions where stronger Lewis acids might lead to undesirable side reactions, such as polymerization or rearrangement of the alkylating agent. Research has shown that TlCl₃·4H₂O can catalyze the alkylation of benzene and toluene with alkyl halides like benzyl chloride, n-propyl bromide, and isopropyl bromide[1].

One of the distinguishing features of TlCl₃·4H₂O as a catalyst is its effectiveness in its hydrated form. This contrasts with many other Lewis acids which require strictly anhydrous conditions for optimal activity. This property could simplify experimental setups by reducing the need for rigorous drying of reagents and solvents.

Experimental Protocols

The following are generalized protocols for Friedel-Crafts alkylation using this compound as a catalyst, based on reported literature[1].

General Procedure for Aromatic Alkylation

A mixture of the aromatic compound (used in excess as the solvent), the alkylating agent, and a catalytic amount of this compound is stirred at a specified temperature for a set duration. The reaction progress can be monitored by techniques such as gas-liquid chromatography (GLC). Upon completion, the reaction mixture is worked up to isolate and purify the product.

Protocol 1: Benzylation of Benzene

-

To a flask containing benzene (50 ml, 0.56 mol), add benzyl chloride (5.8 g, 0.046 mol) and this compound (1.92 g, 5 mmol).

-

Stir the resulting mixture at 80°C for 2 hours.

-

After cooling, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with a saturated aqueous solution of sodium chloride.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the excess benzene by distillation.

-

The resulting residue, containing diphenylmethane, can be further purified by distillation under reduced pressure.

Protocol 2: n-Propylation of Benzene

-

In a reaction vessel, combine benzene (50 ml, 0.56 mol), n-propyl bromide (6.15 g, 0.05 mol), and this compound (1.92 g, 5 mmol).

-

Stir the mixture at 80°C for 4 hours.

-

Follow the work-up procedure as described in Protocol 1 to isolate n-propylbenzene.

Quantitative Data Summary

The following tables summarize the results obtained from Friedel-Crafts alkylation reactions using this compound as a catalyst[1]. The yields are based on the amount of alkylating agent used and were determined by GLC analysis.

Table 1: Benzylation of Benzene and Toluene

| Aromatic Substrate | Alkylating Agent | Catalyst | Temp (°C) | Time (hr) | Product(s) | Yield (%) | Isomer Distribution (o:m:p) |

| Benzene | Benzyl chloride | TlCl₃·4H₂O | 80 | 2 | Diphenylmethane | 35 | - |

| Toluene | Benzyl chloride | TlCl₃·4H₂O | 80 | 2 | Benzyltoluenes | 30 | 43:21:36 |

Table 2: Propylation of Benzene

| Aromatic Substrate | Alkylating Agent | Catalyst | Temp (°C) | Time (hr) | Product(s) | Yield (%) |

| Benzene | n-Propyl bromide | TlCl₃·4H₂O | 80 | 4 | n-Propylbenzene, Isopropylbenzene | 13 (total) |

| Benzene | Isopropyl bromide | TlCl₃·4H₂O | 80 | 4 | Isopropylbenzene | 15 |

Visualizations

Reaction Mechanism

The Friedel-Crafts alkylation catalyzed by this compound is believed to proceed through a mechanism involving the formation of a carbocation or a polarized complex, which then acts as the electrophile in the aromatic substitution.

Caption: Mechanism of Thallium(III) chloride catalyzed Friedel-Crafts alkylation.

Experimental Workflow

The following diagram illustrates the general workflow for performing a Friedel-Crafts alkylation reaction using this compound.

Caption: General experimental workflow for Friedel-Crafts alkylation.

References

Application Notes and Protocols: Thallium(III) Chloride Catalyzed Aromatic Acylation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the mechanism and application of Thallium(III) chloride (TlCl₃) as a catalyst in aromatic acylation, a key reaction in the synthesis of aromatic ketones. The protocols detailed below are based on established research and are intended to serve as a guide for laboratory implementation.

Introduction

Aromatic acylation, a cornerstone of Friedel-Crafts chemistry, is an essential method for the formation of carbon-carbon bonds and the synthesis of aryl ketones, which are pivotal intermediates in the pharmaceutical and fine chemical industries. While aluminum chloride (AlCl₃) is the conventional catalyst for this transformation, its high reactivity can lead to undesired side reactions and harsh reaction conditions. Thallium(III) chloride has emerged as a milder Lewis acid catalyst, offering an alternative with potentially different selectivities and milder reaction parameters.

Mechanism of Catalysis

The catalytic cycle of Thallium(III) chloride in aromatic acylation is analogous to the general mechanism of Friedel-Crafts acylation. TlCl₃ functions as a Lewis acid, activating the acylating agent to generate a highly electrophilic acylium ion.

Key Mechanistic Steps:

-

Formation of the Acylium Ion: Thallium(III) chloride coordinates with the acyl halide (or anhydride), polarizing the carbon-halogen bond and facilitating its cleavage to form a resonance-stabilized acylium ion (R-C≡O⁺) and the tetrachlorothallate(III) anion ([TlCl₄]⁻).

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the acylium ion, forming a sigma complex (also known as an arenium ion). This step is typically the rate-determining step of the reaction.

-

Deprotonation and Catalyst Regeneration: A weak base, often the [TlCl₄]⁻ anion, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final aryl ketone product. This step also regenerates the Thallium(III) chloride catalyst, allowing it to participate in subsequent catalytic cycles.

Research indicates that Thallium(III) chloride is a milder Lewis acid compared to aluminum chloride and ferric chloride, with its catalytic activity being more comparable to that of zinc chloride.[1][2][3][4][5] Notably, the hydrated form of the catalyst, Thallium(III) chloride tetrahydrate (TlCl₃·4H₂O), has been reported to be more effective in some cases, suggesting that water may play a role in the catalytic cycle, possibly by influencing the catalyst's solubility or Lewis acidity.[1][2][3][4][5]

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed mechanism for Thallium(III) chloride catalyzed aromatic acylation.

References

Application Notes and Protocols: Synthesis of Arylthallium Compounds using Thallium(III) Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylthallium compounds are versatile intermediates in organic synthesis, enabling a variety of transformations such as the introduction of functional groups onto aromatic rings. The direct electrophilic thallation of arenes is a primary method for their preparation. While the user's query specified Thallium(III) chloride tetrahydrate, the scientific literature overwhelmingly indicates that Thallium(III) trifluoroacetate (TTFA) is the reagent of choice for this transformation due to its high electrophilicity and solubility in common organic solvents. Arylthallium(III) dichlorides are then typically and efficiently prepared by anion exchange from the resulting arylthallium(III) ditrifluoroacetates.

This document provides detailed protocols for the widely accepted two-step synthesis of arylthallium(III) dichlorides, commencing with the electrophilic thallation of arenes using TTFA.

Reaction Principle

The synthesis of arylthallium compounds via electrophilic aromatic substitution proceeds through the attack of the aromatic π-system on the electrophilic thallium(III) species. This reaction forms a resonance-stabilized carbocation intermediate (an arenium ion), which then loses a proton to restore aromaticity and yield the arylthallium product. The reaction is typically fast and proceeds under mild conditions.

Mandatory Safety Notice

Thallium compounds are extremely toxic and cumulative poisons. They can be absorbed through the skin and are fatal if ingested or inhaled. All manipulations involving thallium reagents must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste containing thallium must be disposed of according to institutional and national hazardous waste regulations.

Data Presentation

The following tables summarize the reaction conditions and yields for the synthesis of various arylthallium(III) ditrifluoroacetates via electrophilic thallation with Thallium(III) trifluoroacetate (TTFA), and their subsequent conversion to arylthallium(III) dichlorides.

Table 1: Synthesis of Arylthallium(III) Ditrifluoroacetates via Thallation with TTFA

| Aromatic Substrate | Solvent | Reaction Time (hours) | Temperature (°C) | Product | Yield (%) |

| Benzene | Trifluoroacetic Acid (TFA) | 1 | 25 | Phenylthallium(III) ditrifluoroacetate | 93 |

| Toluene | Trifluoroacetic Acid (TFA) | 1 | 25 | (4-Methylphenyl)thallium(III) ditrifluoroacetate | 95 |

| Anisole | Acetonitrile | 0.25 | 25 | (4-Methoxyphenyl)thallium(III) ditrifluoroacetate | 98 |

| Chlorobenzene | Trifluoroacetic Acid (TFA) | 24 | 73 (reflux) | (4-Chlorophenyl)thallium(III) ditrifluoroacetate | 75 |

| Biphenyl | Trifluoroacetic Acid (TFA) | 1 | 25 | (4-Biphenyl)thallium(III) ditrifluoroacetate | 96 |

| Thiophene | Acetonitrile | 0.5 | 25 | (2-Thienyl)thallium(III) ditrifluoroacetate | 85 |

Table 2: Conversion of Arylthallium(III) Ditrifluoroacetates to Arylthallium(III) Dichlorides

| Starting Material | Reagent | Solvent | Reaction Time (hours) | Temperature (°C) | Product | Yield (%) |

| Phenylthallium(III) ditrifluoroacetate | KCl (aq. solution) | Methanol | 0.5 | 25 | Phenylthallium(III) dichloride | >95 |

| (4-Methylphenyl)thallium(III) ditrifluoroacetate | KCl (aq. solution) | Methanol | 0.5 | 25 | (4-Methylphenyl)thallium(III) dichloride | >95 |

| (4-Methoxyphenyl)thallium(III) ditrifluoroacetate | KCl (aq. solution) | Methanol | 0.5 | 25 | (4-Methoxyphenyl)thallium(III) dichloride | >95 |

Experimental Protocols

Protocol 1: Synthesis of Phenylthallium(III) Ditrifluoroacetate

Materials:

-

Thallium(III) trifluoroacetate (TTFA)

-

Benzene

-

Trifluoroacetic acid (TFA)

-

Hexane

Procedure:

-

In a fume hood, dissolve Thallium(III) trifluoroacetate (1.0 eq) in trifluoroacetic acid.

-

Add benzene (1.0 eq) to the solution at room temperature with stirring.

-

Continue stirring for one hour.

-

Remove the trifluoroacetic acid under reduced pressure using a rotary evaporator.

-

Wash the resulting solid residue with hexane.

-

Dry the product, phenylthallium(III) ditrifluoroacetate, under vacuum.

Protocol 2: Synthesis of Phenylthallium(III) Dichloride

Materials:

-

Phenylthallium(III) ditrifluoroacetate

-

Potassium chloride (KCl)

-

Methanol

-

Distilled water

Procedure:

-

Suspend phenylthallium(III) ditrifluoroacetate (1.0 eq) in methanol.

-

Add a saturated aqueous solution of potassium chloride (excess) to the suspension with vigorous stirring.

-

Stir the mixture for 30 minutes at room temperature.

-

Collect the precipitated phenylthallium(III) dichloride by filtration.

-

Wash the solid with water and then with methanol.

-

Dry the product under vacuum.

Role of this compound

Direct electrophilic thallation of arenes with this compound is generally not a synthetically useful procedure. Thallium(III) chloride is a weaker electrophile compared to Thallium(III) trifluoroacetate. However, this compound can function as a Lewis acid catalyst in other aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation.

Visualizations

Caption: Electrophilic aromatic thallation mechanism.

Caption: Workflow for arylthallium dichloride synthesis.

Application Notes and Protocols for the Acylation of Alcohols Using Thallium(III) Chloride Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a protocol for the acylation of alcohols utilizing Thallium(III) chloride tetrahydrate as a catalyst. Thallium(III) chloride has been reported as a highly efficient catalyst for the acylation of alcohols, phenols, and thiols under mild, solvent-free conditions.[1] The reaction proceeds rapidly at room temperature with catalytic amounts of the thallium salt and an acylating agent such as acetic anhydride, reportedly affording excellent yields.[1] Given the extreme toxicity of thallium compounds, this protocol must be executed with stringent safety precautions in a specialized laboratory setting.

Introduction

The acylation of alcohols to form esters is a fundamental transformation in organic synthesis, crucial for protecting group strategies, and for the synthesis of diverse functional molecules, including active pharmaceutical ingredients. While numerous methods exist for alcohol acylation, the use of Thallium(III) chloride offers a potentially rapid and efficient alternative under solvent-free conditions.[1] This Lewis acid catalyst activates the acylating agent, facilitating nucleophilic attack by the alcohol. The mild reaction conditions make it an attractive option for sensitive substrates.

Safety Precautions